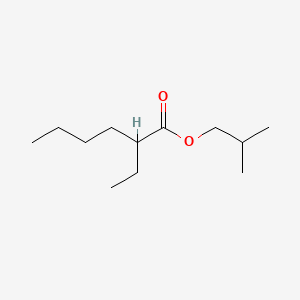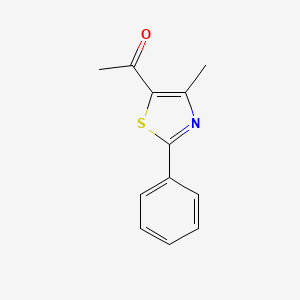
1-(4-甲基-2-苯基-1,3-噻唑-5-基)乙酮
描述
“1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one” is a compound that belongs to the group of azole heterocycles, specifically thiazoles . Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention due to their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also exhibit various pharmaceutical and biological activities .
Molecular Structure Analysis
Thiazoles, including “1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one”, contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Substituents at position-2 and -4 may not only alter the orientation types but also shield the nucleophilicity of nitrogen .科学研究应用
抗氧化活性
包括“1-(4-甲基-2-苯基-1,3-噻唑-5-基)乙酮”在内的噻唑衍生物已被发现具有抗氧化活性 . 抗氧化剂是能够预防或延缓自由基对细胞造成的损害的物质,自由基是不稳定的分子,人体在应对环境和其他压力时会产生这些分子。
镇痛活性
噻唑衍生物已被报道具有镇痛特性 . 镇痛药是用来缓解疼痛的药物。它们通过阻断疼痛信号传向大脑或干扰大脑对信号的解释来发挥作用。
抗炎活性
噻唑衍生物已显示出抗炎活性 . 抗炎剂可以通过抑制体内炎症物质的产生来减少炎症。
抗菌活性
噻唑衍生物已显示出抗菌活性,包括抗菌和抗真菌作用 . 它们已被发现对多种细菌和真菌菌株有效。
抗病毒活性
一些噻唑衍生物已被发现具有抗病毒特性 . 抗病毒药物是一类专门用于治疗病毒感染的药物。
抗肿瘤或细胞毒活性
噻唑衍生物已被发现具有抗肿瘤或细胞毒活性 . 这些化合物可能抑制肿瘤的生长,可用于癌症治疗。
神经保护活性
噻唑衍生物已被报道具有神经保护作用 . 神经保护药物是指保护神经元免受退化和损伤的药物,从而改善神经元的健康。
抗惊厥活性
噻唑衍生物已被发现具有抗惊厥活性 . 抗惊厥药是一类用于治疗癫痫发作的不同类型的药物。
未来方向
Thiazoles have a wide range of applications in the field of drug design and discovery . Future research could focus on the design and structure-activity relationship of bioactive molecules, including “1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one”. Further studies could also explore its potential biological activities and applications in different fields .
作用机制
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to interact with a wide range of biological targets, including various enzymes and receptors .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Thiazole derivatives have been associated with a broad spectrum of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Thiazole derivatives are generally known for their good bioavailability .
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The stability and efficacy of thiazole derivatives can be influenced by factors such as temperature, ph, and the presence of other substances .
生化分析
Biochemical Properties
1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase. These interactions help in reducing oxidative damage within cells. Additionally, 1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one has shown affinity for binding with certain proteins, potentially altering their conformation and activity .
Cellular Effects
The effects of 1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been found to activate the Nrf2 pathway, leading to the upregulation of antioxidant response elements. This activation helps in protecting cells from oxidative stress. Furthermore, 1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one can affect mitochondrial function, thereby influencing cellular energy metabolism .
Molecular Mechanism
At the molecular level, 1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it inhibits the activity of certain kinases involved in inflammatory pathways, thereby reducing inflammation. Additionally, 1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one can modulate gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in oxidative stress and inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to 1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one can lead to sustained activation of antioxidant pathways, providing continuous protection against oxidative stress .
Dosage Effects in Animal Models
The effects of 1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects such as reduced oxidative stress and inflammation. At high doses, it can lead to toxic effects, including liver and kidney damage. Threshold effects have been observed, where the compound’s beneficial effects plateau at a certain dosage, beyond which adverse effects become prominent .
Metabolic Pathways
1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are involved in its metabolism and detoxification. The compound can also affect metabolic flux by altering the levels of key metabolites involved in oxidative stress and inflammation pathways .
Transport and Distribution
Within cells and tissues, 1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes. The compound tends to accumulate in tissues with high oxidative stress, such as the liver and kidneys, where it exerts its protective effects .
Subcellular Localization
The subcellular localization of 1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one is crucial for its activity and function. It is primarily localized in the cytoplasm and mitochondria, where it interacts with key enzymes and proteins involved in oxidative stress and energy metabolism. Post-translational modifications, such as phosphorylation, can influence its localization and activity, directing it to specific cellular compartments .
属性
IUPAC Name |
1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NOS/c1-8-11(9(2)14)15-12(13-8)10-6-4-3-5-7-10/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXSKZUOBXJWMHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30337235 | |
| Record name | 1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30337235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
13.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24821834 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
7520-94-7 | |
| Record name | 1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30337235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


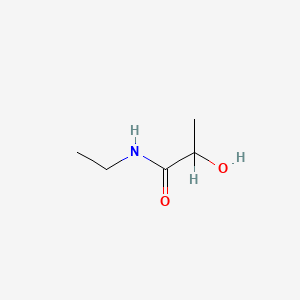

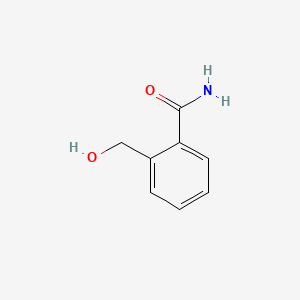

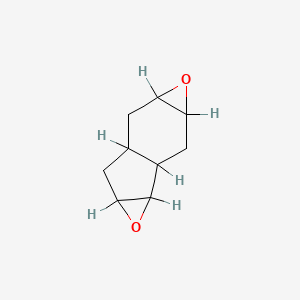


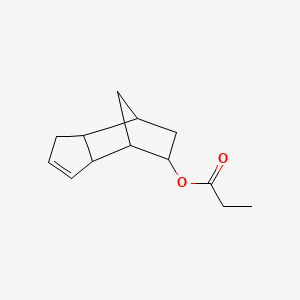
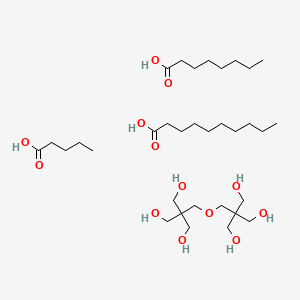
![Benzoic acid, 2-chloro-5-[(phenylamino)sulfonyl]-](/img/structure/B1606074.png)
![Propanamide, N-[3-[bis[2-(2-cyanoethoxy)ethyl]amino]-4-methoxyphenyl]-](/img/structure/B1606075.png)

![4-[(3-Carboxy-4-oxonaphthalen-1-ylidene)-phenylmethyl]-1-hydroxynaphthalene-2-carboxylic acid](/img/structure/B1606077.png)
